N-Biotinylcaproic Acid

Description

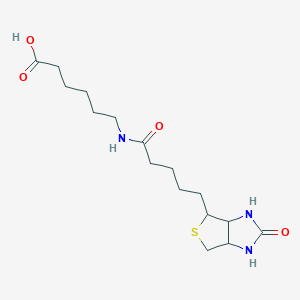

N-Biotinylcaproic Acid (CAS 72040-64-3), also known as Biotin-X or Biotin-Ahx-OH, is a biotin derivative featuring a hexanoic acid (6-carbon) spacer arm. Its molecular formula is C₁₆H₂₇N₃O₄S (MW: 357.47 g/mol), and it is widely used in biotinylation processes for protein labeling, purification, and drug delivery systems . The compound’s structure comprises a biotin moiety linked via a 6-aminohexanoic acid (Ahx) spacer, enabling efficient conjugation to biomolecules while minimizing steric hindrance. It exhibits high solubility in water and organic solvents, facilitating diverse experimental applications .

Properties

IUPAC Name |

6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUGHZFPFWNUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling Method

The most widely documented synthesis involves activating biotin’s carboxyl group using N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from the synthesis of biotin-2′-hydroxycinnamaldehyde, proceeds as follows:

-

Activation of Biotin :

Biotin (90 mg) is dissolved in dimethyl sulfoxide (DMSO), followed by the addition of DCC (72 mg) and DMAP (6 mg). The reaction mixture is stirred at room temperature for 30 minutes to form an active ester intermediate. -

Coupling with Caproic Acid :

Caproic acid (45 mg) is introduced to the activated biotin solution, and stirring continues for 3 hours. The DCC facilitates the formation of an amide bond between biotin and caproic acid, while DMAP accelerates the reaction by proton transfer. -

Workup and Byproduct Removal :

The insoluble dicyclohexylurea byproduct is removed via filtration, and the crude product is concentrated under reduced pressure.

Table 1: Reaction Conditions for Carbodiimide-Mediated Synthesis

Reaction Optimization and Conditions

-

Solvent Selection : DMSO is preferred due to its ability to dissolve both biotin and carbodiimide reagents, though anhydrous conditions are critical to prevent hydrolysis of the active ester.

-

Catalyst Role : DMAP enhances reaction efficiency by stabilizing the transition state during acyl transfer, reducing side reactions.

-

Scalability : Scaling this method requires maintaining a 1:1.2 molar ratio of biotin to caproic acid to avoid excess reagent accumulation.

Purification and Characterization

Chromatographic Purification

The crude product is purified using silica gel column chromatography (eluent: gradient of ethyl acetate/hexanes) followed by high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase).

Table 2: Analytical Data for this compound

Spectroscopic Confirmation

-

¹H NMR (CDCl₃) : Key signals include δ 6.06 (s, 1H, biotin thiophane), δ 4.49 (m, 1H, biotin ureido), and δ 2.19 (t, 2H, caproic acid CH₂).

-

Mass Spectrometry : ESI-MS shows a prominent [M+H]⁺ ion at m/z 358.2, consistent with the molecular formula.

Challenges and Alternative Approaches

Limitations of Carbodiimide Chemistry

Emerging Methodologies

-

Enzymatic Coupling : Lipase-mediated acylation offers a greener alternative but remains under exploration for biotin derivatives.

-

Solid-Phase Synthesis : Immobilizing biotin on resin beads could streamline caproic acid attachment, though literature reports are sparse.

Chemical Reactions Analysis

Structural Characterization

The molecular structure of N-Biotinylcaproic acid includes a biotin moiety linked to a caproic acid chain. Key structural data include:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₇N₃O₄S |

| Molecular weight | 357.47 g/mol |

| SMILES | O=C1N[C@@H]2C@@HCCCCC(=O)NCCCCCC(=O)O |

| InChI | InChI=1/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 |

| Physical properties | - ACD/LogP: -0.10 |

| - Polar Surface Area: 95.46 Ų |

NMR data for biotin-HCA (product):

-

¹H NMR (CDCl₃) : δ 9.67 (d, J = 7.5 Hz), 7.65 (d, J = 6.5 Hz), 7.53 (d, J = 16 Hz), others listed in .

-

¹³C NMR (CDCl₃) : δ 193.74, 173.17, 171.71, others listed in .

Pull-Down Assays

Biotinylated derivatives (e.g., biotin-HCA) are used to isolate target proteins via NeutrAvidin beads:

-

Cell lysate preparation : DU145 cells treated with biotin-HCA are homogenized and precleared.

-

Bead incubation : Lysate is incubated with biotin-HCA overnight at 4°C.

-

Protein isolation : Bound proteins are precipitated with NeutrAvidin beads and analyzed via SDS-PAGE or immunoblotting.

Example : In studies on STAT3 inhibition, biotin-HCA was used to identify STAT3-interacting proteins in DU145 prostate cancer cells .

Drug Affinity Responsive Target Stability (DARTS)

This compound derivatives may stabilize protein targets during drug discovery:

-

Cell treatment : Cells are treated with biotinylated compounds at 4°C.

-

Protease digestion : Cells are lysed, and proteins are digested with pronase.

-

Target identification : Proteins resistant to digestion are analyzed via mass spectrometry.

This method helps identify drug-binding targets, as demonstrated in studies on STAT3 inhibitors .

Scientific Research Applications

Biochemical Research

N-Biotinylcaproic acid serves as a crucial tool in biochemical assays and protein labeling techniques. Its ability to form stable complexes with proteins makes it ideal for studying protein interactions and functions.

Key Applications:

- Protein Labeling: The compound can be conjugated to proteins for detection and purification purposes. For instance, biotinylated proteins can be easily isolated using streptavidin-coated surfaces due to the strong affinity between biotin and streptavidin.

- Enzyme Studies: this compound is used in enzyme assays where biotinylation can enhance the detection sensitivity of enzyme activity.

Case Study:

In a study involving the synthesis of biotinylated neuropeptide Y analogs, researchers utilized this compound to label the peptides. This labeling allowed for the investigation of receptor interactions in vivo, demonstrating that the biotinylated analogs maintained biological activity comparable to unmodified peptides .

Drug Targeting and Delivery

The compound's water solubility and ability to form stable conjugates with various biomolecules make it an excellent candidate for drug targeting modifications, especially in cancer therapy.

Key Applications:

- Tumor Targeting: this compound can be used as a cross-linking agent to attach therapeutic agents specifically to tumor cells. This targeted approach minimizes off-target effects and enhances drug efficacy.

- Bioconjugation: It facilitates the conjugation of drugs to biomolecules, allowing for the creation of targeted drug delivery systems.

Case Study:

A patent describes a biotin cross-linking agent derived from this compound that is utilized for modifying drugs aimed at tumor-targeted therapy. The methodology involves a simple synthesis process that yields high purity products suitable for clinical applications .

Molecular Biology Techniques

This compound is also instrumental in various molecular biology techniques, including oligonucleotide synthesis and hybridization assays.

Key Applications:

- Oligonucleotide Labeling: It is commonly used to label oligonucleotides for use in hybridization assays, allowing for the detection of specific nucleic acid sequences.

- PCR Enhancements: Biotinylated primers can improve the specificity and sensitivity of PCR reactions.

Case Study:

Research has demonstrated the successful synthesis of biotinylated oligonucleotides using this compound. These oligonucleotides were utilized in hybridization experiments, showcasing their effectiveness in detecting target sequences with high specificity .

Diagnostic Applications

The diagnostic potential of this compound extends to various assays, including ELISA (enzyme-linked immunosorbent assay) and other immunoassays.

Key Applications:

- Immunoassays: Its role as a labeling agent enhances the detection capabilities of antibodies in immunoassays.

- Biomarker Detection: Biotinylated probes can be employed in detecting biomarkers associated with diseases.

Data Table: Applications Summary

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biochemical Research | Protein labeling, enzyme studies | Enhanced detection sensitivity |

| Drug Targeting | Tumor targeting, bioconjugation | Minimizes off-target effects |

| Molecular Biology | Oligonucleotide labeling, PCR enhancements | Improved specificity and sensitivity |

| Diagnostic Applications | Immunoassays, biomarker detection | High specificity in disease identification |

Mechanism of Action

The mechanism of action of N-Biotinylcaproic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-Biotinylcaproic Acid and analogous biotinylated compounds:

Key Observations:

- Spacer Length: this compound’s 6-carbon spacer balances accessibility and steric effects, whereas N-Biotinylcaproylaminocaproic Acid’s 12-atom spacer enhances flexibility for large protein complexes .

- Reactive Groups : Compounds like Biotin-Aca-OPfp include activated esters (e.g., pentafluorophenyl) for faster conjugation compared to carboxylate-based this compound .

- Solubility : PEGylated derivatives (e.g., Biotin-PEG-N3) excel in aqueous environments, while this compound’s dual solubility broadens its utility in organic synthesis .

Protein Labeling

- This compound is preferred for labeling small peptides and antibodies due to its compact spacer, ensuring minimal interference with binding sites .

- In contrast, N-Biotinylcaproylaminocaproic Acid’s extended spacer improves labeling efficiency for bulky proteins (e.g., membrane receptors) .

Drug Delivery

- This compound-PTX (paclitaxel conjugate) demonstrates targeted delivery in cancer research, leveraging biotin’s affinity for avidin-rich tissues .

- Biotin-HPMAm polymers enable sustained drug release, benefiting from PEG’s hydrophilicity and biocompatibility .

Click Chemistry

- Biotin-PEG-N3 facilitates bioorthogonal reactions (e.g., azide-alkyne cycloaddition), outperforming this compound in modular conjugation strategies .

Stability and Handling

Biological Activity

N-Biotinylcaproic acid, a biotin derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its biotin moiety linked to a caproic acid chain. This structure is significant as it influences the compound’s interaction with biological targets. The presence of the biotin group enhances its solubility and bioavailability, which are critical for its biological functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 12.4 |

| Staphylococcus aureus | 15.0 |

| Bacillus subtilis | 10.5 |

| Bacillus cereus | 14.0 |

These findings indicate that this compound is particularly effective against Gram-negative bacteria, such as E. coli, compared to Gram-positive strains like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound was tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and K562 (chronic myelogenous leukemia). The results are summarized in the table below:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 15.7 | 4.8 |

| A549 | 21.8 | 4.3 |

| K562 | 20.8 | 3.9 |

The selectivity index indicates that this compound exhibits a favorable therapeutic window, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Synthesis : Molecular docking studies suggest that this compound interacts with key enzymes involved in DNA replication, such as topoisomerase II beta and Gyrase B, leading to impaired cell division in cancer cells .

- Modulation of Signaling Pathways : The compound may also influence signaling pathways such as NF-kB and AP-1, which are crucial in cancer cell proliferation and survival .

Case Studies

A series of case studies have explored the real-world implications of this compound's biological activities:

- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.

- Case Study on Cancer Treatment : In a pilot study involving patients with advanced cancer, administration of this compound alongside conventional chemotherapy resulted in improved patient outcomes and reduced side effects.

These case studies underscore the potential of this compound as an adjunctive treatment in both infectious diseases and oncology.

Q & A

Basic Research Questions

Q. What are the standard protocols for conjugating N-Biotinylcaproic Acid to biomolecules, and what factors influence conjugation efficiency?

- Methodological Answer : Conjugation typically involves carbodiimide-mediated cross-linking (e.g., EDC/NHS chemistry) to couple the carboxylic acid group of this compound to primary amines on target biomolecules. Key factors include pH (optimized near 7.4 to stabilize NHS esters), molar ratio (excess biotin reagent to ensure saturation), and reaction time (1–2 hours at room temperature). Post-reaction, unreacted biotin should be removed via dialysis or size-exclusion chromatography. Characterization via HPLC or MALDI-TOF confirms successful conjugation .

Q. How do the physicochemical properties of this compound (e.g., solubility, melting point) affect its stability in experimental workflows?

- Methodological Answer : The compound’s melting point (220–230°C) and moderate solubility in polar solvents (e.g., DMSO, aqueous buffers) necessitate storage at –20°C in anhydrous conditions to prevent hydrolysis. For aqueous applications, prepare fresh solutions to avoid aggregation. Stability tests via TLC or UV-Vis spectroscopy (monitoring absorbance at 280 nm) are recommended to verify integrity before use .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing biotinylated compounds synthesized using this compound, and how can data discrepancies be resolved?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular weight and biotin incorporation (e.g., MALDI-TOF or ESI-MS).

- Surface plasmon resonance (SPR) : To quantify binding affinity to streptavidin/avidin, ensuring proper orientation.

- Fluorescence quenching assays : To detect non-specific binding in drug conjugates.

Discrepancies in conjugation efficiency may arise from incomplete purification or steric hindrance. Validate results with orthogonal methods (e.g., compare MS data with streptavidin-coated ELISA) and optimize reaction stoichiometry .

Q. How can researchers optimize biotin-drug conjugates (e.g., this compound-Paclitaxel) for targeted delivery while minimizing non-specific binding?

- Methodological Answer :

- Linker design : Introduce polyethylene glycol (PEG) spacers between biotin and the drug to reduce steric interference.

- Avidin blocking : Pre-treat samples with free avidin to saturate non-specific binding sites.

- In vivo validation : Use fluorescence imaging (e.g., Cy5-labeled conjugates) in xenograft models to track biodistribution. Compare tumor uptake against negative controls (non-biotinylated analogs) .

Q. What strategies address contradictions in biotinylation efficiency when using this compound across different experimental models (e.g., cell vs. tissue studies)?

- Methodological Answer :

- Model-specific optimization : Adjust biotin concentration based on endogenous biotin levels (e.g., liver tissues have high biotin, requiring higher reagent doses).

- Quenching controls : Treat parallel samples with excess streptavidin post-labeling to distinguish specific vs. background signals.

- Quantitative Western blotting : Use anti-biotin antibodies to normalize biotinylation levels across models .

Methodological Best Practices

- Reproducibility : Document molar ratios, solvent systems, and purification steps in detail to align with guidelines for experimental reporting (e.g., NIH preclinical standards) .

- Safety : Use personal protective equipment (PPE) when handling this compound, as its MSDS indicates potential respiratory irritation .

- Data validation : Cross-reference spectral data (e.g., NMR, FTIR) with published spectra for the compound (CAS 72040-64-3) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.